molecular formula C10H19NOSi B15069876 Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl- CAS No. 109831-63-2

Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-

Cat. No.: B15069876
CAS No.: 109831-63-2
M. Wt: 197.35 g/mol
InChI Key: QYIAUJQWVKFTEE-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyl)-5-methylisoxazole is a chemical compound that features a tert-butyldimethylsilyl group attached to a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole typically involves the reaction of a suitable isoxazole precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilyl)-5-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(tert-Butyldimethylsilyl)-5-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.

    tert-Butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.

    Triisopropylsilyl ethers: Offer a balance between stability and ease of removal

Uniqueness

4-(tert-Butyldimethylsilyl)-5-methylisoxazole is unique due to its combination of the tert-butyldimethylsilyl protecting group with the isoxazole ring, providing both stability and reactivity in synthetic applications.

Properties

CAS No.

109831-63-2

Molecular Formula

C10H19NOSi

Molecular Weight

197.35 g/mol

IUPAC Name

tert-butyl-dimethyl-(5-methyl-1,2-oxazol-4-yl)silane

InChI

InChI=1S/C10H19NOSi/c1-8-9(7-11-12-8)13(5,6)10(2,3)4/h7H,1-6H3

InChI Key

QYIAUJQWVKFTEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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